molecular formula C12H17FN2O2 B2682168 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide CAS No. 926266-56-0

2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide

Cat. No. B2682168
CAS RN: 926266-56-0
M. Wt: 240.278
InChI Key: ZGMZUXQGWOVQBH-UHFFFAOYSA-N
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Description

2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide is a chemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 . It is used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide consists of a fluorophenoxy group attached to an amino group and a tert-butylacetamide group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide is a powder at room temperature . It has a molecular weight of 240.27 .

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Contributions of Arylacetamide Deacetylase and Carboxylesterase 2 to Flutamide Hydrolysis in Human Liver : This study highlights the metabolic pathways of Flutamide, an antiandrogen drug, emphasizing the role of Arylacetamide Deacetylase (AADAC) and Carboxylesterase (CES) 2 in its hydrolysis. It provides insight into the enzymes responsible for metabolizing drugs within the human liver and gastrointestinal tract, which can inform the development of compounds with improved pharmacokinetic profiles (Kobayashi et al., 2012).

Antimalarial Drug Development

Synthesis, Antimalarial Activity, and Preclinical Pharmacology of Analogues of Amodiaquine : This research outlines the creation of novel analogues of Amodiaquine by modifying the 4-aminophenol "metabolic alert" to reduce toxicity and enhance antimalarial efficacy. Such studies are crucial for the development of safer and more effective antimalarial drugs, showcasing the potential application of similar compounds in disease treatment (O’Neill et al., 2009).

Chemoselective Acetylation for Antimalarial Drug Synthesis

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase : This study investigates the chemoselective monoacetylation of the amino group of 2-aminophenol, a key step in synthesizing antimalarial drugs. It highlights the optimization of reaction conditions to improve the efficiency of drug synthesis, relevant for producing compounds with antimalarial properties (Magadum & Yadav, 2018).

Antioxidant Properties for Neuroprotection

Development of a Neuroprotective Antioxidant by a Mix-and-Match Strategy : This research showcases the development of TRS1, a compound designed for antioxidant-based neuroprotection. The study emphasizes the importance of radical scavenger moieties in designing bioactive molecules for treating neurodegenerative conditions, suggesting a potential application area for similar chemical compounds (Kenche et al., 2013).

Antitubercular Agents

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Antitubercular Agents : This study focuses on the design and synthesis of novel derivatives for combating tuberculosis, demonstrating the potency of these compounds against M. tuberculosis. It underscores the ongoing search for effective and affordable antitubercular agents, highlighting the versatility of similar chemical structures in addressing global health challenges (Ang et al., 2012).

Future Directions

The future directions for research on 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide could include further exploration of its synthesis, reactions, and potential applications in various fields. As it is used in proteomics research applications , it could be interesting to explore its interactions with different proteins or its potential use in drug development.

properties

IUPAC Name

2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)15-11(16)7-17-10-6-8(13)4-5-9(10)14/h4-6H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMZUXQGWOVQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide

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